REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=O)[CH:5]=[CH:6][CH:7]=1.[C:12](Cl)(=O)[C:13](Cl)=O.[Al+3].[Cl-].[Cl-].[Cl-].C=C>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([CH2:12][CH2:13][C:9](=[O:11])[CH2:8]2)=[CH:6][CH:7]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C=CC1)CC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
a rapidly stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 h
|
Duration
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5 h
|
Type
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CUSTOM
|
Details
|
The oxalyl chloride was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in anhydrous CH2Cl2 (100 mL)
|
Type
|
ADDITION
|
Details
|
This solution was added dropwise to
|
Type
|
CUSTOM
|
Details
|
was kept at <5° C
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
STIRRING
|
Details
|
stirred vigorously
|
Type
|
CUSTOM
|
Details
|
The organic portion was removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with CH2Cl2 (2×200 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a thick, red oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2CCC(CC2=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |